![molecular formula C19H15NO2 B4964207 3-(4-methylphenyl)-4-(3-phenyl-2-propen-1-ylidene)-5(4H)-isoxazolone](/img/structure/B4964207.png)
3-(4-methylphenyl)-4-(3-phenyl-2-propen-1-ylidene)-5(4H)-isoxazolone
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Overview
Description
3-(4-methylphenyl)-4-(3-phenyl-2-propen-1-ylidene)-5(4H)-isoxazolone, also known as MPPPI, is a chemical compound that has been widely studied for its potential applications in scientific research. MPPPI is a type of isoxazolone, which is a class of compounds that has been shown to have a range of biological activities, including anti-inflammatory, antitumor, and antimicrobial effects. In
Mechanism of Action
The mechanism of action of 3-(4-methylphenyl)-4-(3-phenyl-2-propen-1-ylidene)-5(4H)-isoxazolone is not fully understood, but several studies have suggested that it may act through multiple pathways. This compound has been shown to inhibit the production of reactive oxygen species (ROS), which are known to contribute to oxidative stress and inflammation. This compound has also been shown to inhibit the activity of several enzymes involved in inflammation, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). Additionally, this compound has been shown to modulate the activity of several signaling pathways involved in cell proliferation and survival, including the PI3K/Akt and MAPK/ERK pathways.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including antioxidant, anti-inflammatory, and antitumor effects. This compound has also been shown to have neuroprotective effects, and has been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, this compound has been shown to modulate the activity of several signaling pathways involved in cell proliferation and survival, including the PI3K/Akt and MAPK/ERK pathways.
Advantages and Limitations for Lab Experiments
One of the advantages of using 3-(4-methylphenyl)-4-(3-phenyl-2-propen-1-ylidene)-5(4H)-isoxazolone in lab experiments is its high purity and stability. This compound is also relatively easy to synthesize, and can be obtained in large quantities. However, one of the limitations of using this compound in lab experiments is its low solubility in aqueous solutions, which can make it difficult to administer in vivo. Additionally, the mechanism of action of this compound is not fully understood, which can make it difficult to interpret the results of experiments.
Future Directions
There are several future directions for research on 3-(4-methylphenyl)-4-(3-phenyl-2-propen-1-ylidene)-5(4H)-isoxazolone. One area of interest is the development of new synthetic methods for this compound that can improve the yield and purity of the product. Additionally, further studies are needed to fully understand the mechanism of action of this compound, and to identify the specific signaling pathways and enzymes that are modulated by the compound. Finally, more research is needed to explore the potential applications of this compound in the treatment of neurodegenerative diseases and other conditions.
Synthesis Methods
The synthesis of 3-(4-methylphenyl)-4-(3-phenyl-2-propen-1-ylidene)-5(4H)-isoxazolone involves the reaction of 4-methylphenylhydrazine with ethyl acetoacetate to form the corresponding hydrazone. This hydrazone is then reacted with cinnamaldehyde to form this compound. The synthesis of this compound has been optimized by several research groups, and various modifications to the reaction conditions have been reported to improve the yield and purity of the product.
Scientific Research Applications
3-(4-methylphenyl)-4-(3-phenyl-2-propen-1-ylidene)-5(4H)-isoxazolone has been studied for its potential applications in a range of scientific research fields, including medicinal chemistry, drug discovery, and neurobiology. This compound has been shown to have a range of biological activities, including antioxidant, anti-inflammatory, and antitumor effects. This compound has also been shown to have neuroprotective effects, and has been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
(4Z)-3-(4-methylphenyl)-4-[(E)-3-phenylprop-2-enylidene]-1,2-oxazol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO2/c1-14-10-12-16(13-11-14)18-17(19(21)22-20-18)9-5-8-15-6-3-2-4-7-15/h2-13H,1H3/b8-5+,17-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCPXVDAZLOMXLU-WIXUPIFPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=O)C2=CC=CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C\2=NOC(=O)/C2=C\C=C\C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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